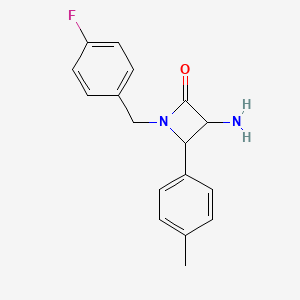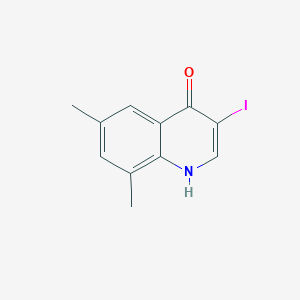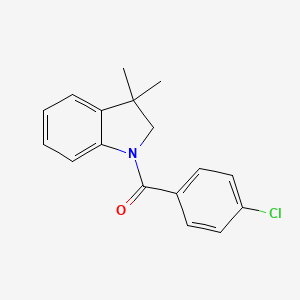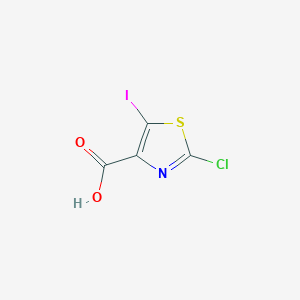
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams known for their diverse biological activities and are often studied for their potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 4-fluorobenzyl and p-tolyl groups can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the azetidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-chlorobenzyl)-4-(p-tolyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one’s uniqueness might lie in its specific substituents, which could confer distinct biological or chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H17FN2O |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O/c1-11-2-6-13(7-3-11)16-15(19)17(21)20(16)10-12-4-8-14(18)9-5-12/h2-9,15-16H,10,19H2,1H3 |
Clave InChI |
KHWAWXITJWCLBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11838077.png)






![2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11838112.png)




